3,5-Di-t-butylbenzylzinc bromide
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Overview
Description
3,5-Di-t-butylbenzylzinc bromide is an organozinc compound widely used in organic synthesis. It is known for its versatility and reactivity, making it a valuable reagent in various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF), which enhances its stability and ease of handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-t-butylbenzylzinc bromide involves the reaction of 3,5-Di-t-butylbenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
[ \text{3,5-Di-t-butylbenzyl bromide} + \text{Zn} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Di-t-butylbenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the benzyl group and another organic moiety.
Scientific Research Applications
3,5-Di-t-butylbenzylzinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the formation of complex molecules.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and drug intermediates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Di-t-butylbenzylzinc bromide involves the transfer of the benzyl group to a target molecule. This transfer is facilitated by the zinc atom, which acts as a mediator in the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-t-butylbenzyl chloride
- 3,5-Di-t-butylbenzyl iodide
- 3,5-Di-t-butylbenzyl fluoride
Uniqueness
Compared to its halide counterparts, 3,5-Di-t-butylbenzylzinc bromide offers unique reactivity due to the presence of the zinc atom. This makes it particularly useful in cross-coupling reactions where the formation of carbon-carbon bonds is desired.
Properties
IUPAC Name |
bromozinc(1+);1,3-ditert-butyl-5-methanidylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23.BrH.Zn/c1-11-8-12(14(2,3)4)10-13(9-11)15(5,6)7;;/h8-10H,1H2,2-7H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUODMRSBQNJJS-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)[CH2-])C(C)(C)C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BrZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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